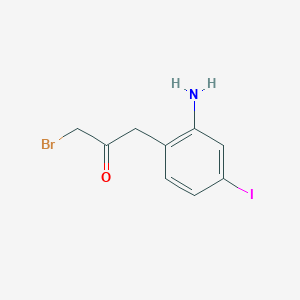
(4-Phenylnaphthalen-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-phenylnaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C18H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylnaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromonaphthalene and phenylboronic acid.
Suzuki Coupling Reaction: The 4-bromonaphthalene undergoes a Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms 4-phenylnaphthalene.
Industrial Production Methods
Industrial production methods for 2-(4-phenylnaphthalen-1-yl)acetic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-phenylnaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthalene-1,4-dicarboxylic acid.
Reduction: Formation of 2-(4-phenylnaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of 2-(4-phenylnaphthalen-1-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-phenylnaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(4-phenylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthaleneacetic acid: A plant hormone used to promote root formation.
Phenylacetic acid: An organic compound used in the synthesis of various pharmaceuticals.
Naphthalene derivatives: Such as 1-naphthoic acid and 2-naphthoic acid, which have different substitution patterns on the naphthalene ring.
Uniqueness
2-(4-phenylnaphthalen-1-yl)acetic acid is unique due to the presence of both a phenyl group and an acetic acid moiety attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
4022-43-9 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-(4-phenylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h1-11H,12H2,(H,19,20) |
InChI-Schlüssel |
WUUXSXMOMUJQRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


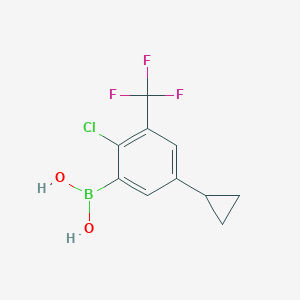
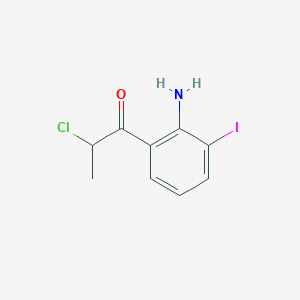
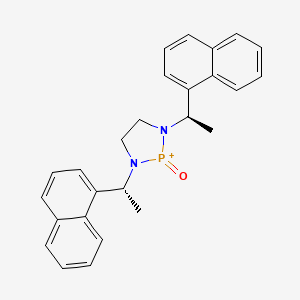
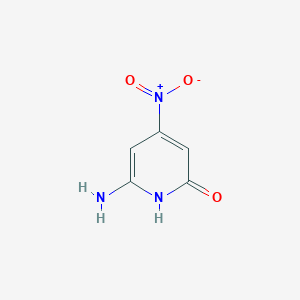
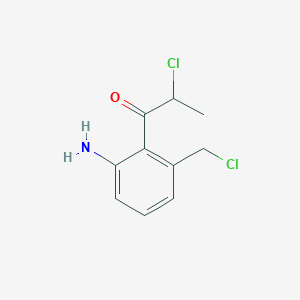
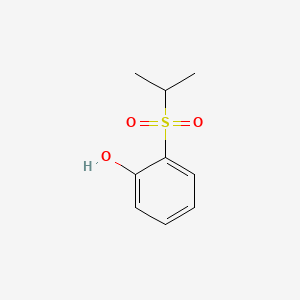
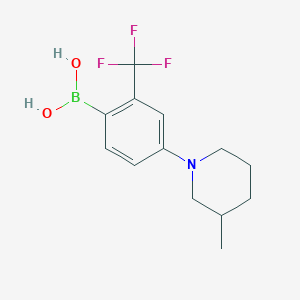



![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B14073444.png)


